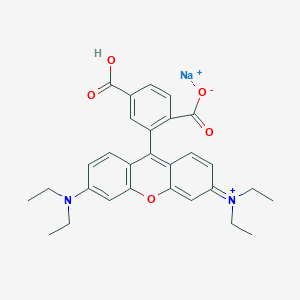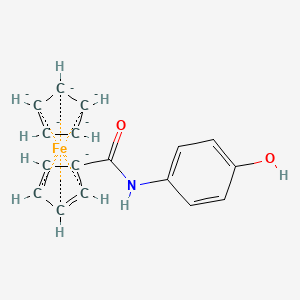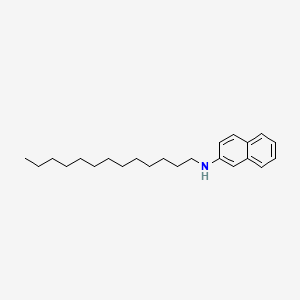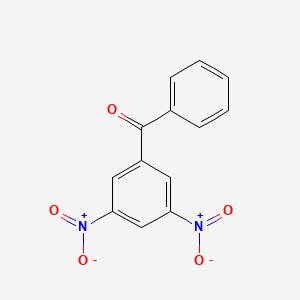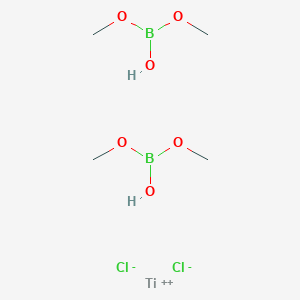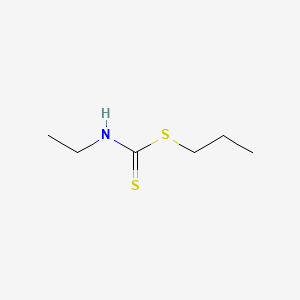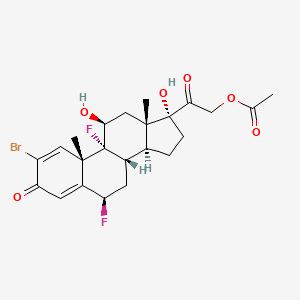
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide is a complex organic compound known for its unique structure and properties. It is primarily used in experimental and research settings due to its specific chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological and chemical outcomes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium chloride
- 2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium iodide
Uniqueness
Compared to its analogs, 2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide may exhibit unique reactivity and stability due to the presence of the bromide ion. This can influence its solubility, interaction with other compounds, and overall effectiveness in various applications .
Properties
CAS No. |
6037-23-6 |
|---|---|
Molecular Formula |
C19H30BrNO4 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide |
InChI |
InChI=1S/C19H29NO4.BrH/c1-4-20(5-2)14-15-24-19(22)17(18(21)23-6-3)13-12-16-10-8-7-9-11-16;/h7-11,17H,4-6,12-15H2,1-3H3;1H |
InChI Key |
DCHUDXOBJXERCD-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(CCC1=CC=CC=C1)C(=O)OCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


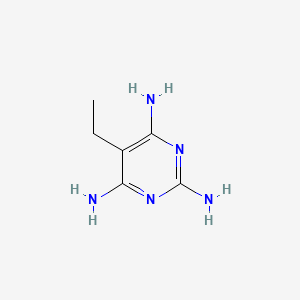

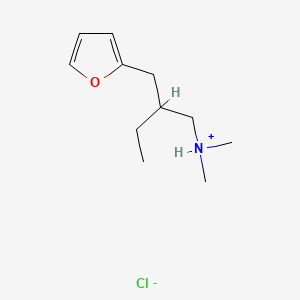
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
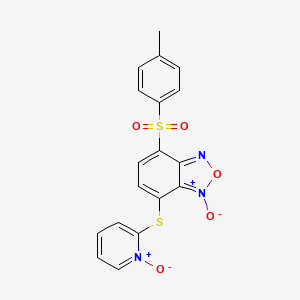
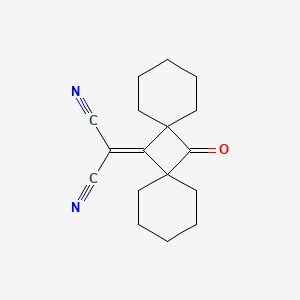
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
